Cas no 10517-64-3 (Benzonitrile,2-(2-oxo-2-phenylethyl)-)

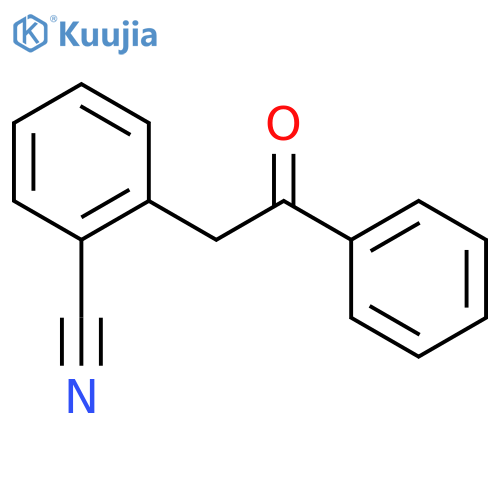

10517-64-3 structure

商品名:Benzonitrile,2-(2-oxo-2-phenylethyl)-

CAS番号:10517-64-3

MF:C15H11NO

メガワット:221.253943681717

MDL:MFCD00029561

CID:228097

Benzonitrile,2-(2-oxo-2-phenylethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile,2-(2-oxo-2-phenylethyl)-

- 2-(2-Cyanophenyl)acetophenone

- 2-phenacylbenzonitrile

- 1-(2-Cyanophenyl)-1-phenyl-1-ethanone

- 2-(1,1-DIFLUOROETHYL)NAPHTHALENE

- 2-(2-cyanophenyl)-1-phenylethanone

- 2-(2-oxo-2-phenylethyl)benzonitrile

- 2-(Benzoylmethyl)-benzonitrile

- 2-<2-Oxo-2-phenyl-ethyl>-benzoenitril

-

- MDL: MFCD00029561

- インチ: InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2

- InChIKey: SBWAMTWLDTZJDO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N

計算された属性

- せいみつぶんしりょう: 221.08400

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 40.86000

- LogP: 2.98368

Benzonitrile,2-(2-oxo-2-phenylethyl)- セキュリティ情報

Benzonitrile,2-(2-oxo-2-phenylethyl)- 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Benzonitrile,2-(2-oxo-2-phenylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363808-5 g |

2-(2-Cyanophenyl)acetophenone, 97%; . |

10517-64-3 | 97% | 5 g |

€2,356.60 | 2023-07-19 | |

| abcr | AB363808-2g |

2-(2-Cyanophenyl)acetophenone, 97%; . |

10517-64-3 | 97% | 2g |

€1140.10 | 2025-02-20 | |

| Fluorochem | 203761-2g |

2-(2-Cyanophenyl)acetophenone |

10517-64-3 | 97% | 2g |

£672.00 | 2022-03-01 | |

| Fluorochem | 203761-5g |

2-(2-Cyanophenyl)acetophenone |

10517-64-3 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| A2B Chem LLC | AD46398-2g |

2-(2-Oxo-2-phenylethyl)benzonitrile |

10517-64-3 | 97% | 2g |

$790.00 | 2024-04-20 | |

| Ambeed | A312551-1g |

2-(2-Oxo-2-phenylethyl)benzonitrile |

10517-64-3 | 97% | 1g |

$314.0 | 2024-04-26 | |

| abcr | AB363808-1 g |

2-(2-Cyanophenyl)acetophenone, 97%; . |

10517-64-3 | 97% | 1 g |

€748.70 | 2023-07-19 | |

| Fluorochem | 203761-1g |

2-(2-Cyanophenyl)acetophenone |

10517-64-3 | 97% | 1g |

£424.00 | 2022-03-01 | |

| abcr | AB363808-2 g |

2-(2-Cyanophenyl)acetophenone, 97%; . |

10517-64-3 | 97% | 2 g |

€1,140.10 | 2023-07-19 | |

| A2B Chem LLC | AD46398-1g |

2-(2-Oxo-2-phenylethyl)benzonitrile |

10517-64-3 | 97% | 1g |

$516.00 | 2024-04-20 |

Benzonitrile,2-(2-oxo-2-phenylethyl)- 関連文献

-

Himanshi Sharma,Manoj Kumar,Aaftaab Sethi,Poonam,Brijesh Rathi Green Chem. 2023 25 167

-

Kun Hu,Linjun Qi,Shuling Yu,Tianxing Cheng,Xiaodong Wang,Zhaojun Li,Yuanzhi Xia,Jiuxi Chen,Huayue Wu Green Chem. 2017 19 1740

10517-64-3 (Benzonitrile,2-(2-oxo-2-phenylethyl)-) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10517-64-3)Benzonitrile,2-(2-oxo-2-phenylethyl)-

清らかである:99%

はかる:1g

価格 ($):283.0